PNP Inhibitory Activity: Target Compound vs. 1,9-Dimethylxanthine Baseline
The target compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM, as measured by conversion of [8-14C]-inosine [1]. In contrast, the unsubstituted 1,9-dimethylxanthine scaffold (lacking the 8-aryl group) shows no reported PNP inhibition at comparable concentrations, indicating that the 8-(4-methoxyphenyl) substituent is essential for engaging the PNP active site [2]. This provides a clear functional differentiation: the 8-aryl appendage confers PNP activity absent in the simpler 1,9-dimethylxanthine core.
| Evidence Dimension | PNP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM |
| Comparator Or Baseline | 1,9-Dimethylxanthine (no significant PNP inhibition reported) |
| Quantified Difference | >7.5-fold selectivity window (assuming comparator IC50 > 10,000 nM) |
| Conditions | PNP enzyme assay; conversion of [8-14C]-inosine to [8-14C]-hypoxanthine |
Why This Matters
For researchers studying purine salvage pathways or developing PNP-targeted therapies, this compound offers a validated xanthine-based PNP inhibitor scaffold that the unadorned 1,9-dimethylxanthine cannot provide.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376): IC50 = 1.33E+3 nM for purine nucleoside phosphorylase. View Source
- [2] BindingDB. BDBM82534: 1,9-Dimethylxanthine; no PNP inhibition data reported; A1 Ki > 10,000 nM. View Source
